1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid is a versatile chemical compound with significant potential in scientific research. This compound exhibits fascinating properties that can be harnessed for various applications, ranging from drug discovery to material synthesis.
Preparation Methods
The synthesis of 1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid typically involves the reaction of 4-ethylsulfonylbenzyl chloride with cyclopropanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Ethylsulfonylphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methylsulfonylphenyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(4-Phenylsulfonylphenyl)cyclopropane-1-carboxylic acid: This compound features a phenylsulfonyl group, which can lead to different chemical and biological properties.
1-(4-Chlorosulfonylphenyl)cyclopropane-1-carboxylic acid: The presence of a chlorosulfonyl group can significantly alter the reactivity and applications of the compound.
Properties
IUPAC Name |
1-(4-ethylsulfonylphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-2-17(15,16)10-5-3-9(4-6-10)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAYRLSZFPYLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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